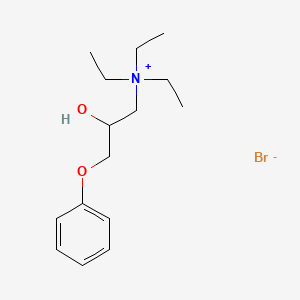![molecular formula C12H15NOSi B12568071 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile CAS No. 182058-00-0](/img/structure/B12568071.png)
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile: is an organic compound with the molecular formula C12H15NOSi . It is a derivative of benzonitrile, where the nitrile group is substituted with a trimethylsilyloxyethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including the formation of polymers and advanced materials.
Biology: In biological research, this compound can be used as a probe or a reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound may be explored for their potential pharmacological properties. Research into its effects on different biological systems can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of high-performance products.
Mecanismo De Acción
The mechanism of action of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile involves its interaction with specific molecular targets. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. The nitrile group can interact with nucleophiles, leading to the formation of new derivatives.
Comparación Con Compuestos Similares
- 1-Phenyl-1-trimethylsiloxyethylene
- α-(Trimethylsiloxy)styrene
- Trimethyl [ (1-phenylvinyl)oxy]silane
Comparison: Compared to similar compounds, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile has a unique combination of functional groups that confer distinct reactivity and stability. The presence of the nitrile group adds an additional site for chemical modification, making it more versatile in synthetic applications. Its trimethylsilyloxy group enhances its stability, while the ethenyl group provides a site for further functionalization.
Propiedades
Número CAS |
182058-00-0 |
|---|---|
Fórmula molecular |
C12H15NOSi |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
4-(1-trimethylsilyloxyethenyl)benzonitrile |
InChI |
InChI=1S/C12H15NOSi/c1-10(14-15(2,3)4)12-7-5-11(9-13)6-8-12/h5-8H,1H2,2-4H3 |
Clave InChI |
WHNMTWGRBKVONV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


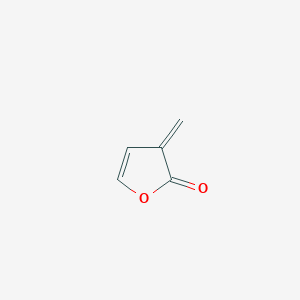
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
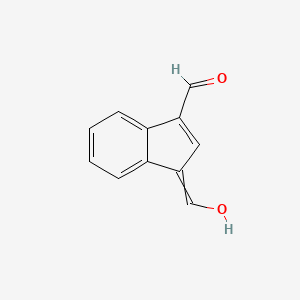
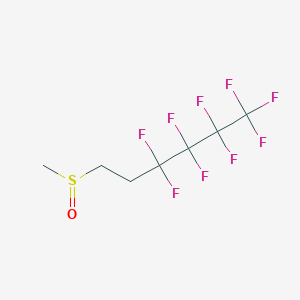
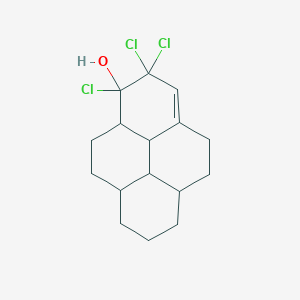
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
